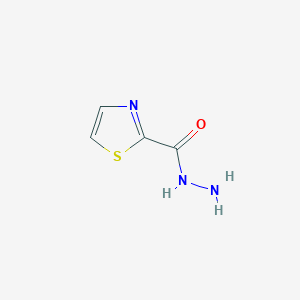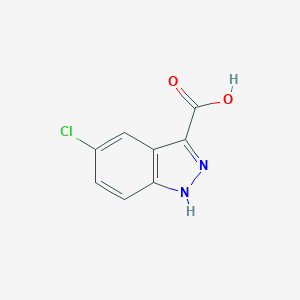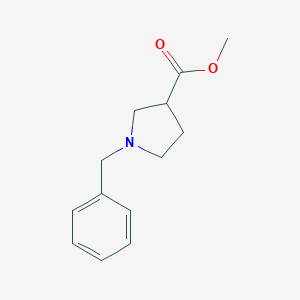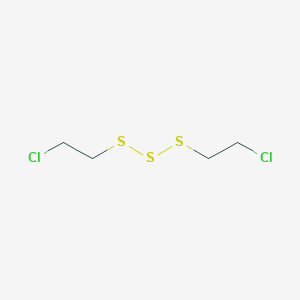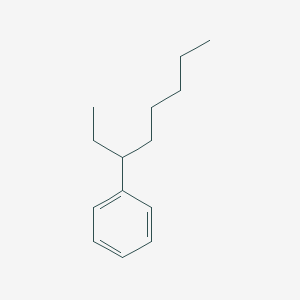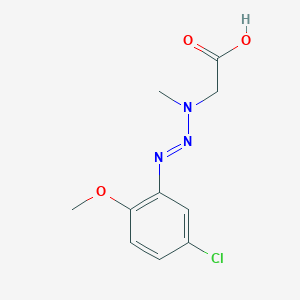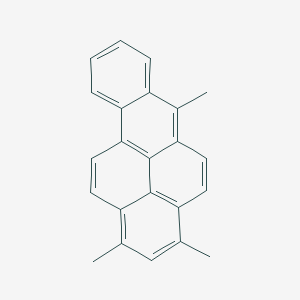
BENZO(a)PYRENE, 1,3,6-TRIMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to industrial and natural sources. It has been identified as a potent carcinogen and mutagen, and has been linked to several health issues in humans and animals.
Mechanism of Action
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- exerts its toxic effects through several mechanisms, including the formation of DNA adducts, oxidative stress, and inflammation. It is metabolized in the body to form reactive intermediates that can react with DNA and other cellular components, leading to mutations and other cellular damage. It has also been shown to activate several signaling pathways that regulate cell growth, differentiation, and death.
Biochemical and physiological effects:
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- has been shown to have several biochemical and physiological effects on the body. It can induce oxidative stress, which can lead to lipid peroxidation, protein oxidation, and DNA damage. It can also cause inflammation, which can lead to tissue damage and dysfunction. In addition, it can affect the expression of several genes and proteins that regulate cell growth, differentiation, and death.
Advantages and Limitations for Lab Experiments
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- is a useful tool for studying the mechanisms of carcinogenesis and mutagenesis. It can be used to induce DNA damage and other cellular effects in vitro and in vivo. However, its use in lab experiments is limited by its toxicity and potential for side reactions. Careful handling and disposal procedures are necessary to ensure the safety of researchers and the environment.
Future Directions
Future research on BENZO(a)PYRENE, 1,3,6-TRIMETHYL- should focus on several areas, including the development of new methods for its synthesis, the identification of new biomarkers for its exposure and toxicity, and the development of new strategies for its prevention and treatment. In addition, more research is needed to understand the mechanisms of its carcinogenic and mutagenic effects, and to develop new interventions to mitigate its harmful effects on human health and the environment.
Conclusion:
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- is a potent carcinogen and mutagen that has been extensively studied for its toxic effects on human health and the environment. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the harmful effects of this compound and to develop new strategies for its prevention and treatment.
Synthesis Methods
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- can be synthesized by several methods, including the reaction of trimethylbenzene with benzoquinone in the presence of a catalyst, or the reaction of 1,3,6-trimethylphenanthrene with benzene in the presence of a catalyst. The synthesis of this compound is challenging due to its complex structure and the potential for side reactions.
Scientific Research Applications
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- has been extensively studied for its role in carcinogenesis and mutagenesis. It has been shown to induce DNA damage, oxidative stress, and inflammation in cells and tissues. It has also been linked to several types of cancer, including lung, liver, and skin cancer. In addition to its carcinogenic properties, BENZO(a)PYRENE, 1,3,6-TRIMETHYL- has been shown to have immunotoxic, neurotoxic, and reproductive toxic effects.
properties
CAS RN |
16757-92-9 |
|---|---|
Product Name |
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- |
Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,3,6-trimethylbenzo[a]pyrene |
InChI |
InChI=1S/C23H18/c1-13-12-14(2)17-9-11-21-20-7-5-4-6-18(20)15(3)19-10-8-16(13)22(17)23(19)21/h4-12H,1-3H3 |
InChI Key |
BZBLXOWOIQZQPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C5=CC=CC=C35)C)C |
Canonical SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C5=CC=CC=C35)C)C |
Other CAS RN |
16757-92-9 |
synonyms |
1,3,6-Trimethylbenzo[a]pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



